Fmoc-Asn-ONp

Overview

Description

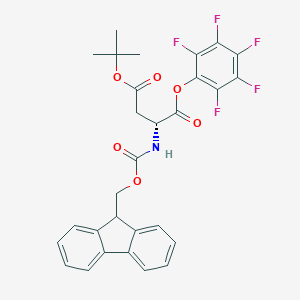

Fmoc-Asn-ONp is a pre-formed pentafluorophenyl ester used for the coupling of asparagine amino-acid residues by Fmoc SPPS . The use of Fmoc-Asn-ONp enables bromophenol blue monitoring of amide bond formation .

Synthesis Analysis

Fmoc SPPS (Solid-Phase Peptide Synthesis) is the method of choice for peptide synthesis . High-quality Fmoc building blocks, including Fmoc-Asn-ONp, are available at low cost due to the economies of scale arising from the current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .

Molecular Structure Analysis

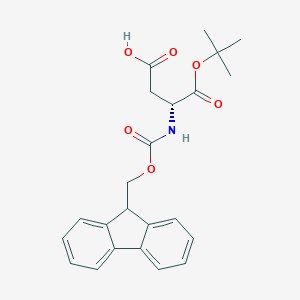

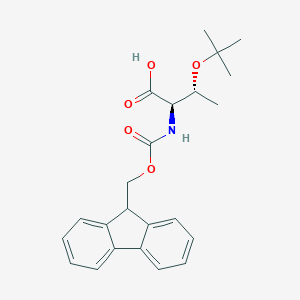

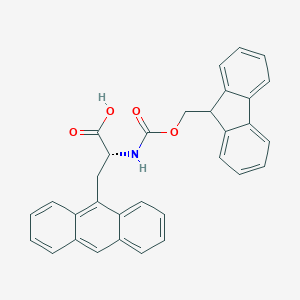

The molecular formula of Fmoc-Asn-ONp is C25H21N3O7 . Its molecular weight is 475.4 g/mol . The InChI string representation of its structure is InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1 .

Physical And Chemical Properties Analysis

Fmoc-Asn-ONp has a molecular weight of 475.4 g/mol . Its molecular formula is C25H21N3O7 . The InChI string representation of its structure is InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1 .

Scientific Research Applications

Peptide Synthesis

Field

This application falls under the field of Organic Chemistry .

Application Summary

“Fmoc-Asn-ONp” is used in Fmoc Solid Phase Peptide Synthesis (SPPS), a method of choice for peptide synthesis . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group .

Methods of Application

The temporary protecting group masking the α-amino group during the initial resin loading is removed. An excess of the second amino acid is introduced, with the carboxy group of this amino acid being activated for amide bond formation through generation of an activated ester or by reaction with a coupling reagent .

Results or Outcomes

The benefits of this approach include: separation of the intermediate peptides from soluble reagents and solvents can be effected simply by filtration and washing with consequent savings in time and labour over the corresponding operations in solution synthesis; many of the operations are amenable to automation; excess reagents can be employed to help to drive reactions to completion; and physical losses can be minimized as the peptide remains attached to the support throughout the synthesis .

Biomedical Applications

Field

This application falls under the field of Biomedical Engineering .

Application Summary

Self-Supporting Hydrogels based on Fmoc-Derivatized Cationic Hexapeptides are being developed for potential Biomedical Applications .

Methods of Application

The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes

The specific results or outcomes for this application are not provided in the source .

General Use in Peptide Synthesis

Application Summary

“Fmoc-Asn-ONp” is generally used in peptide synthesis . The principles of solid phase synthesis are illustrated in Figure 1 . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group .

Methods of Application

In solid phase synthesis, removal of the N-Fmoc group is usually achieved by treatment with 20–50% v/v piperidine in DMF .

Results or Outcomes

The benefits of this approach include: separation of the intermediate peptides from soluble reagents and solvents can be effected simply by filtration and washing with consequent savings in time and labour over the corresponding operations in solution synthesis .

Availability for Purchase

Field

This application falls under the field of Chemical Supply .

Application Summary

“Fmoc-Asn-ONp” is available for purchase from chemical suppliers .

Safety And Hazards

When handling Fmoc-Asn-ONp, it is recommended to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .

Future Directions

The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets . The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and a strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery are some of the future directions in this field .

properties

IUPAC Name |

(4-nitrophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNFRQBESOZRJG-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548946 | |

| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asn-ONp | |

CAS RN |

71989-17-8 | |

| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.